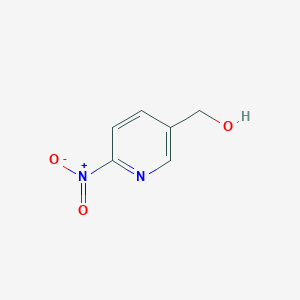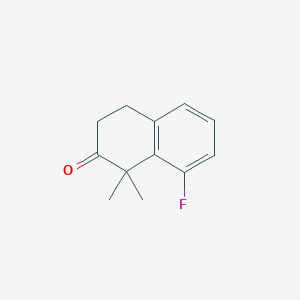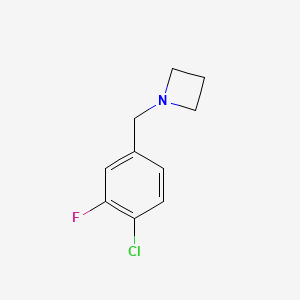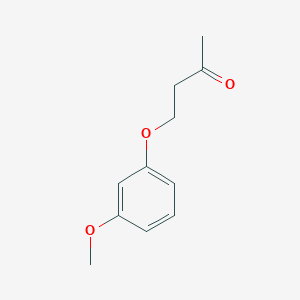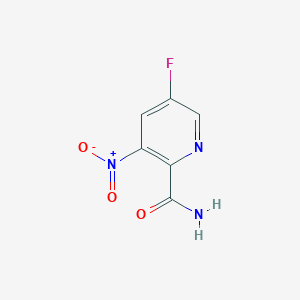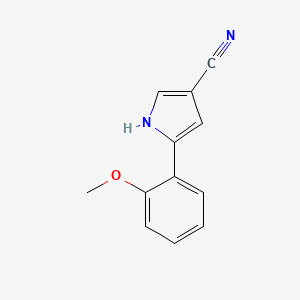
5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 2-methoxyphenyl group and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction to form the intermediate, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes .
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, affecting cellular processes such as proliferation or apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 1-(2-Methoxyphenyl)piperazine
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5-(2-methoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-12-5-3-2-4-10(12)11-6-9(7-13)8-14-11/h2-6,8,14H,1H3 |
Clave InChI |
DNGFRQQGQKQHNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


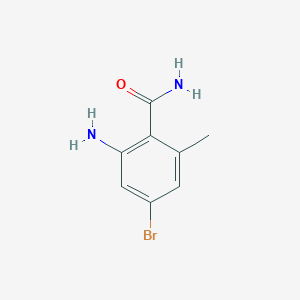
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

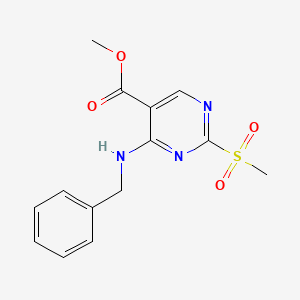
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
